2-((3-Aminophenyl)amino)acetamide
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Overview
Description
2-((3-Aminophenyl)amino)acetamide, also known as 3-Aminoacetanilide, is an organic compound with the molecular formula C8H10N2O. It is a derivative of acetanilide and is characterized by the presence of an amino group attached to the phenyl ring. This compound is used as an intermediate in the synthesis of various dyes, pigments, and pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-((3-Aminophenyl)amino)acetamide can be synthesized through several methods:
Reduction of m-nitroacetanilide: This method involves the reduction of m-nitroacetanilide using reducing agents such as iron in acidic media or hydrogenation catalysts like palladium on carbon (Pd/C).
Conversion of m-chloroacetanilide: m-Chloroacetanilide can be converted into this compound through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound typically involves the acylation of m-phenylenediamine with acetic anhydride or acetyl chloride under controlled temperature and pH conditions .
Chemical Reactions Analysis
Types of Reactions
2-((3-Aminophenyl)amino)acetamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form amines or other reduced products.
Substitution: It can undergo nucleophilic substitution reactions, especially at the amino group.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing agents: Iron in acidic media, palladium on carbon (Pd/C).
Substitution reagents: Halogenating agents, nucleophiles.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced products.
Substitution: Halogenated or nucleophile-substituted derivatives.
Scientific Research Applications
2-((3-Aminophenyl)amino)acetamide has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 2-((3-Aminophenyl)amino)acetamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
2-((3-Aminophenyl)amino)acetamide is unique compared to other similar compounds due to its specific structure and reactivity:
Properties
Molecular Formula |
C8H11N3O |
---|---|
Molecular Weight |
165.19 g/mol |
IUPAC Name |
2-(3-aminoanilino)acetamide |
InChI |
InChI=1S/C8H11N3O/c9-6-2-1-3-7(4-6)11-5-8(10)12/h1-4,11H,5,9H2,(H2,10,12) |
InChI Key |
HEUMDEYUDPUZCO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)NCC(=O)N)N |
Origin of Product |
United States |
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